molecular formula C19H16BrN3O2 B264963 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline

Katalognummer B264963
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: OMDHUPPTLNGUPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline, also known as BIQ, is a synthetic compound that belongs to the family of indoloquinoxaline derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and structure.

Wirkmechanismus

The mechanism of action of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. Specifically, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are known to promote cell proliferation and survival. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to induce apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to modulate the expression of various genes involved in cell growth and survival, including p53, cyclin D1, and c-Myc.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline in lab experiments is its potency and specificity towards various signaling pathways involved in cell growth and survival. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the use of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline in scientific research. One potential direction is the development of new 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline derivatives with improved solubility and potency. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline could be used in combination with other drugs to enhance its anti-tumor effects. Finally, further studies are needed to fully understand the mechanism of action of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline and its potential use in the treatment of various diseases.

Synthesemethoden

The synthesis of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline involves a multi-step process that starts with the condensation of 2,3-dichloroquinoxaline with ethylene glycol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-hydroxyethoxy)quinoxaline, which is then reacted with 2-bromoethylamine hydrobromide to yield 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline.

Wissenschaftliche Forschungsanwendungen

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to exhibit potent anti-proliferative and anti-tumor effects by inducing apoptosis and inhibiting cell migration and invasion. In neuroscience, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been used as a tool compound in drug discovery to identify new therapeutic targets and develop new drugs.

Eigenschaften

Produktname

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline

Molekularformel

C19H16BrN3O2

Molekulargewicht

398.3 g/mol

IUPAC-Name

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C19H16BrN3O2/c20-12-5-6-16-13(11-12)18-19(22-15-4-2-1-3-14(15)21-18)23(16)8-7-17-24-9-10-25-17/h1-6,11,17H,7-10H2

InChI-Schlüssel

OMDHUPPTLNGUPS-UHFFFAOYSA-N

SMILES

C1COC(O1)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Kanonische SMILES

C1COC(O1)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.